2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide
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Overview
Description
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H27ClN4O2 and a molecular weight of 426.95 g/mol This compound is known for its unique structural features, which include a piperazine ring, a chlorobenzyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide involves multiple steps. The general synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of ethylenediamine with diethylene glycol to form the piperazine ring.
Introduction of the chlorobenzyl group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the chlorobenzyl group.
Formation of the hydrazide: The resulting compound is then reacted with hydrazine hydrate to form the hydrazide.
Introduction of the methoxyphenyl group: Finally, the hydrazide is reacted with 2-methoxybenzaldehyde in the presence of an acid catalyst to introduce the methoxyphenyl group and form the final product.
Chemical Reactions Analysis
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can also undergo reduction reactions in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the chlorobenzyl group.
Common reagents and conditions used in these reactions include organic solvents such as ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide: This compound has a nitrophenyl group instead of a methoxyphenyl group.
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-hydroxyphenyl)-2-propenylidene]acetohydrazide: This compound has a hydroxyphenyl group instead of a methoxyphenyl group.
Biological Activity
The compound 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide (CAS Number: 315199-10-1) is a synthetic derivative that incorporates piperazine and hydrazide moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine ring : Known for its role in various pharmacological applications.
- Chlorobenzyl group : Imparts lipophilicity and may enhance interaction with biological targets.
- Methoxyphenyl propenylidene : Contributes to its reactivity and potential biological activity.
Structural Formula
Antibacterial Activity
Research has demonstrated that compounds with piperazine and hydrazone functionalities exhibit significant antibacterial properties. In a study involving various synthesized compounds, including derivatives similar to our target compound, moderate to strong antibacterial activity was observed against strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Strong |
Compound B | Bacillus subtilis | Moderate |
Target Compound | - | Pending Evaluation |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar structures have shown promising results in inhibiting these enzymes, which are crucial in various physiological processes and disease mechanisms. For instance, several derivatives demonstrated IC50 values significantly lower than reference standards, indicating strong inhibitory effects .
Table 2: Enzyme Inhibition Data
Compound | Enzyme Target | IC50 Value (µM) |
---|---|---|
Reference Standard | AChE | 21.25 ± 0.15 |
Compound X | AChE | 6.28 ± 0.003 |
Target Compound | Urease | Pending Evaluation |
Antitumor Activity
The hydrazone derivatives have also been evaluated for their antitumor properties. Research indicates that compounds with similar structural features possess cytotoxic effects against various cancer cell lines. The mechanisms proposed include induction of apoptosis and inhibition of cell proliferation .
The biological activity of the target compound is likely mediated through multiple mechanisms:
- Receptor Interaction : The piperazine moiety can interact with neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition : By binding to active sites on enzymes like AChE and urease, the compound can disrupt normal biochemical processes.
- Antibacterial Mechanism : The lipophilic nature of the chlorobenzyl group may facilitate membrane penetration, leading to bacterial cell disruption.
Study on Antibacterial Efficacy
In a recent study assessing the antibacterial efficacy of synthesized piperazine derivatives, the target compound was included in a broader evaluation. Results indicated that while it showed moderate activity against selected strains, further optimization could enhance its potency .
Enzyme Inhibition Research
Another study focused on the enzyme inhibitory properties of piperazine derivatives highlighted that modifications on the hydrazone linkage could significantly affect inhibition potency against urease .
Properties
Molecular Formula |
C23H27ClN4O2 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H27ClN4O2/c1-30-22-11-5-3-7-19(22)9-6-12-25-26-23(29)18-28-15-13-27(14-16-28)17-20-8-2-4-10-21(20)24/h2-12H,13-18H2,1H3,(H,26,29)/b9-6+,25-12+ |
InChI Key |
WEYIRIOKMYHINH-RQTKGAAPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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